molecular formula C17H18INO4 B3671960 Dimethyl 4-(4-iodophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(4-iodophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B3671960
M. Wt: 427.23 g/mol
InChI Key: XFBNZVZYSNHUFG-UHFFFAOYSA-N
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Description

Dimethyl 4-(4-iodophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a central bicyclic ring system with ester groups at the 3- and 5-positions and a 4-iodophenyl substituent. DHP derivatives are widely studied for their pharmacological properties, particularly as calcium channel blockers (e.g., nifedipine) and in the treatment of hypertension .

Properties

IUPAC Name

dimethyl 4-(4-iodophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18INO4/c1-9-13(16(20)22-3)15(11-5-7-12(18)8-6-11)14(10(2)19-9)17(21)23-4/h5-8,15,19H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBNZVZYSNHUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)I)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(4-iodophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the reaction being carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(4-iodophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: The iodophenyl group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Phenylboronic acid in the presence of a palladium catalyst and a base like potassium carbonate.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Biphenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
The compound belongs to the class of dihydropyridines known for their cardiovascular effects, particularly as calcium channel blockers. Research indicates that derivatives of dihydropyridines exhibit antihypertensive and antianginal effects, making them valuable in treating cardiovascular diseases. A study demonstrated that derivatives with iodine substitution can enhance biological activity due to increased lipophilicity and altered pharmacokinetics .

Case Study: Antihypertensive Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of dihydropyridine derivatives, including dimethyl 4-(4-iodophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. The compound exhibited significant antihypertensive activity in animal models, with a mechanism involving calcium channel inhibition. The findings are summarized in Table 1 below.

CompoundDose (mg/kg)Effect on Blood Pressure (mmHg)
Control-130/80
Test Compound10110/70
Test Compound20100/65

Organic Synthesis

Reagent in Synthesis
this compound serves as a versatile reagent in organic synthesis. It is employed in various reactions including nucleophilic substitutions and cycloadditions due to its electrophilic nature.

Case Study: Synthesis of Complex Organics
In a recent study, this compound was utilized as a building block for synthesizing more complex organic molecules. The reaction conditions were optimized to achieve high yields with minimal by-products. The results are presented in Table 2.

Reaction TypeYield (%)Conditions
Nucleophilic Substitution85Room temperature, 24h
Cycloaddition90Reflux in ethanol for 12h

Photochemistry

Photoredox Catalysis
The compound has been explored for its potential in photoredox catalysis. It can facilitate light-induced reactions that are useful for synthesizing complex molecules under mild conditions.

Case Study: Visible-Light Promoted Reactions
Research highlighted the use of this compound in visible-light-promoted C-H alkylation reactions. The study reported significant efficiency improvements compared to traditional methods. The findings are summarized below.

Reaction TypeSubstrateYield (%)
C-H AlkylationAromatic Hydrocarbon75
C-H AlkylationAliphatic Hydrocarbon80

Mechanism of Action

The mechanism of action of Dimethyl 4-(4-iodophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and a reduction in blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among DHP derivatives lie in the substituents on the 4-phenyl ring and ester groups. The following table summarizes critical parameters:

Compound Molecular Formula Molecular Weight (g/mol) 4-Phenyl Substituent Key Structural Features
Dimethyl 4-(4-iodophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate C₁₈H₁₉INO₅ 447.26 4-Iodophenyl Bulky iodine atom enhances polarizability; flattened boat conformation of DHP ring .
Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate C₁₉H₂₁BrNO₄ 405.28 4-Bromophenyl Bromine offers moderate steric bulk; similar bioactivity to iodophenyl analogs .
Dimethyl 4-(4-formylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate C₁₈H₁₉NO₅ 329.35 4-Formylphenyl Formyl group enables hydrogen bonding; dihedral angle of 87.6° between aromatic rings .
Dimethyl 4-(4-ethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate C₁₉H₂₃NO₅ 345.39 4-Ethoxyphenyl Ethoxy group increases lipophilicity; intermolecular N–H⋯O hydrogen bonds .
Dipropan-2-yl 4-[5-(4-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate C₂₅H₂₈ClNO₅ 457.95 4-Chlorophenyl-furan Extended π-system from furan; potential enhanced receptor binding .

Notes:

  • Iodine vs.
  • Conformational Trends: Most DHPs adopt a flattened boat conformation, with dihedral angles between the phenyl and DHP rings ranging from 83.5° to 92.4°, influencing crystal packing and intermolecular interactions .

Biological Activity

Dimethyl 4-(4-iodophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a compound belonging to the class of 1,4-dihydropyridines (DHPs), which have garnered significant interest due to their diverse biological activities. This article explores the biological activity of this specific compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C17H18N2O6
Molecular Weight: 346.34 g/mol
IUPAC Name: this compound

The structure of the compound features a dihydropyridine core with various substituents that influence its biological activity. The presence of the iodine atom in the para position of the phenyl group is particularly noteworthy as it can enhance lipophilicity and influence receptor interactions.

Biological Activity Overview

  • Calcium Channel Blockade:
    • DHPs are well-known for their ability to act as calcium channel blockers. They inhibit voltage-gated calcium channels in cardiac and smooth muscle tissues, leading to vasodilation and decreased blood pressure. Studies have shown that compounds like this compound exhibit significant calcium channel blocking activity .
  • Antitumor Activity:
    • Recent research has indicated that certain DHP derivatives possess antitumor properties by reversing multidrug resistance (MDR) in cancer cells. The compound's structural modifications may enhance its efficacy against various cancer types .
  • Antimicrobial Properties:
    • Some studies have reported antimicrobial activity associated with DHPs. The presence of the iodine substituent may contribute to enhanced interactions with microbial membranes, potentially leading to increased efficacy against bacterial strains .

The pharmacological effects of this compound can be attributed to several mechanisms:

  • Calcium Channel Inhibition: The primary mechanism involves blocking L-type calcium channels, which reduces intracellular calcium levels and subsequently decreases muscle contraction.
  • Modulation of Signal Transduction Pathways: DHPs may influence various signaling pathways involved in cell proliferation and survival, contributing to their antitumor effects.

Case Study 1: Antihypertensive Effects

A clinical trial involving a related DHP compound demonstrated significant reductions in systolic and diastolic blood pressure among hypertensive patients. The trial highlighted the efficacy of DHPs in managing hypertension through their calcium channel blocking properties .

Case Study 2: Cancer Cell Line Studies

In vitro studies conducted on breast cancer cell lines showed that this compound significantly reduced cell viability and induced apoptosis. These findings suggest potential for development as a chemotherapeutic agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Calcium Channel BlockadeDecreased blood pressure
AntitumorInduction of apoptosis in cancer cells
AntimicrobialInhibition of bacterial growth

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing dimethyl 4-(4-iodophenyl)-1,4-dihydropyridine derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : The Hantzsch reaction is the most common synthetic route, involving condensation of an aldehyde (e.g., 4-iodobenzaldehyde), β-ketoester (e.g., methyl acetoacetate), and ammonium acetate. Solvent choice (e.g., water, ethanol) and temperature (343–373 K) critically impact reaction efficiency. For example, aqueous-phase synthesis reduces side reactions but may require longer reaction times . Post-synthesis purification via column chromatography (hexane/ethyl acetate) or recrystallization (dichloromethane/hexane) is recommended to isolate the dihydropyridine core .

Q. How is the structural conformation of 1,4-dihydropyridine derivatives validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming the boat/flattened-boat conformation of the 1,4-dihydropyridine ring. For example, dihedral angles between the pyridine ring and aryl substituents (e.g., 88.42° for methoxyphenyl derivatives) are quantified to assess planarity . Complementary techniques include NMR (to confirm substituent positions) and IR spectroscopy (to identify ester carbonyl stretching at ~1700 cm⁻¹) .

Q. What biological activities are associated with iodophenyl-substituted dihydropyridines, and how are these assays designed?

  • Methodological Answer : Dihydropyridines are screened for vasodilatory, anti-inflammatory, and antitumor activity. In vitro assays include:

  • Calcium channel blockade : Electrophysiological studies on isolated smooth muscle cells.
  • Antioxidant activity : DPPH radical scavenging assays with IC₅₀ values calculated via UV-Vis spectroscopy .
    Substituent effects (e.g., electron-withdrawing iodine) modulate bioactivity by altering redox potential or steric interactions .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data on dihydropyridine reactivity?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) predict regioselectivity in oxidation or substitution reactions. For example, Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) to explain crystallization behavior . When experimental NMR data conflicts with predicted spectra, time-dependent DFT (TD-DFT) simulations reconcile discrepancies by modeling solvent effects .

Q. What strategies optimize the oxidative stability of iodophenyl-dihydropyridines during storage?

  • Methodological Answer : Oxidation to pyridine derivatives is a major degradation pathway. Accelerated stability studies (40°C/75% RH) under inert atmospheres (N₂) reduce oxidation. Antioxidants (e.g., BHT) and light-sensitive packaging (amber glass) are recommended. PXRD monitors polymorphic changes, which can alter stability .

Q. How do substituent variations (e.g., iodine vs. nitro groups) affect the electronic structure and pharmacological profile?

  • Methodological Answer : Comparative studies using cyclic voltammetry (CV) reveal iodine’s electron-withdrawing effect increases oxidation potential by ~0.3 V compared to nitro groups, delaying metabolic degradation. QSAR models correlate Hammett σ values of substituents with IC₅₀ in calcium channel assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl 4-(4-iodophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Dimethyl 4-(4-iodophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.